molecular formula C15H10N2O3 B5399786 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole

Cat. No. B5399786
M. Wt: 266.25 g/mol
InChI Key: IOSRQAVGFRCGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole, also known as PBDT, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole is not well understood. However, it is believed that 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole interacts with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. However, more research is needed to fully understand the biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole is its versatility in various fields of research. 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole can be easily synthesized and modified to suit different research needs. However, one of the limitations of using 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole in lab experiments is its low solubility in common organic solvents, which can make it difficult to work with.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole. One area of interest is the development of 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole-based materials for use in electronic devices. Another area of interest is the use of 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole as a fluorescent probe for imaging biological systems. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole in vivo.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole involves the reaction of 2-phenyl-1,3-benzodioxole-5-carboxylic acid hydrazide with acetic anhydride in the presence of phosphorus oxychloride. This reaction yields 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole as a white crystalline solid with a melting point of 228-230°C.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole has been used as a building block for the synthesis of conjugated polymers, which have applications in electronic devices such as solar cells and light-emitting diodes. In organic electronics, 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes. In biomedical research, 3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole has been studied for its potential as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-2-4-10(5-3-1)15-16-14(17-20-15)11-6-7-12-13(8-11)19-9-18-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSRQAVGFRCGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.